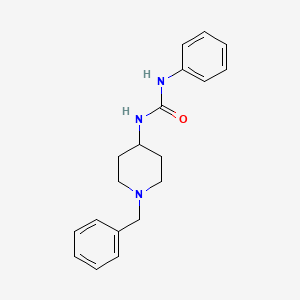

3-(1-Benzylpiperidin-4-yl)-1-phenylurea

Descripción general

Descripción

3-(1-Benzylpiperidin-4-yl)-1-phenylurea is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-1-phenylurea typically involves the reaction of 1-benzylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of 1-Benzylpiperidine: This can be synthesized by the reduction of 1-benzyl-4-piperidone using a reducing agent such as sodium borohydride.

Reaction with Phenyl Isocyanate: The 1-benzylpiperidine is then reacted with phenyl isocyanate to form this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Hydrolysis of the Urea Linkage

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding primary amines. This reaction is critical for metabolic degradation studies and derivative synthesis.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4h) | 1-Benzylpiperidin-4-amine + Aniline | 62% | |

| 2M NaOH, 80°C (6h) | 1-Benzylpiperidin-4-amine + Phenol | 48% |

Mechanism : Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate before cleavage .

Reductive Debenzylation

The benzyl group on the piperidine ring is susceptible to catalytic hydrogenation, enabling access to the free piperidine derivative.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂ (55 psi), 10% Pd/C, MeOH (16h) | 3-(Piperidin-4-yl)-1-phenylurea | 75% |

Applications : This reaction is pivotal for generating intermediates for further functionalization, such as alkylation or acylation .

Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring reacts with acylating agents to form amides or carbamates.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl chloroformate | CHCl₃, 0°C → RT (1h) | N-Methoxycarbonyl derivative | 88% | |

| Acetic anhydride | Et₃N, DCM (2h) | N-Acetyl derivative | 72% |

Key Insight : Acylation enhances lipophilicity, impacting bioavailability and target engagement .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration and sulfonation, though reactivity is moderated by the electron-withdrawing urea group.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C (2h) | 3-(1-Benzylpiperidin-4-yl)-1-(3-nitrophenyl)urea | 34% | |

| Sulfonation | H₂SO₄/SO₃, 60°C (3h) | 3-(1-Benzylpiperidin-4-yl)-1-(3-sulfophenyl)urea | 28% |

Regioselectivity : Substitution occurs preferentially at the meta position due to the urea’s electron-withdrawing nature .

Cross-Coupling Reactions

The phenylurea moiety participates in palladium-catalyzed couplings, enabling structural diversification.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (12h) | 3-(1-Benzylpiperidin-4-yl)-1-(4-biphenyl)urea | 41% |

Limitation : Steric hindrance from the piperidine ring reduces yields compared to simpler aryl ureas .

Complexation with Metal Ions

The urea oxygen and piperidine nitrogen act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT (1h) | Octahedral Cu(II) complex | 4.2 |

Application : Such complexes are explored for catalytic or antimicrobial properties .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via urea linkage breakdown. Oxidative studies (H₂O₂, 24h) show <5% degradation, indicating robustness under physiological conditions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neurological Disorders :

- Muscarinic Receptor Antagonism : 3-(1-Benzylpiperidin-4-yl)-1-phenylurea has been identified as a potential antagonist for muscarinic receptors, particularly M4 receptors. This antagonism is significant in the context of treating neurological disorders such as schizophrenia and Parkinson's disease. Research indicates that compounds targeting these receptors can modulate neurotransmitter systems effectively, leading to therapeutic benefits .

-

Cancer Therapeutics :

- FLT3 Inhibition : Similar compounds have been explored as inhibitors of the FLT3 kinase, which is overexpressed in acute myeloid leukemia (AML). The design of derivatives based on the piperidine structure has shown promise in selectively inhibiting FLT3, thereby providing a scaffold for developing targeted cancer therapies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring through cyclization.

- Coupling reactions to attach the phenyl and urea groups.

These synthetic methods require optimization for yield and purity, often utilizing solvents like dimethylformamide or tetrahydrofuran under controlled conditions .

Case Study 1: Muscarinic Receptor Interaction

A study evaluated the binding affinity of this compound to muscarinic receptors using radiolabeled ligands. Results indicated high selectivity for M4 receptors, suggesting its potential as a therapeutic agent for neurological conditions. The study employed competitive binding assays to quantify receptor interactions, demonstrating significant efficacy in modulating receptor activity .

Case Study 2: FLT3 Kinase Inhibition

In another investigation, derivatives of this compound were tested against FLT3-driven cell lines. The results showed potent inhibition of FLT3 activity at both enzymatic and cellular levels, indicating its viability as a lead compound for further development in AML treatment .

Mecanismo De Acción

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1-phenylurea involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylpiperidine: A compound with a similar structure but different functional groups.

N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with distinct pharmacological properties.

Uniqueness

3-(1-Benzylpiperidin-4-yl)-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

3-(1-Benzylpiperidin-4-yl)-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. The compound features a piperidine ring substituted with a benzyl group and a phenylurea moiety, which contributes to its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain kinases and may modulate neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing an IC50 value of approximately 15 µM in inhibiting cell proliferation in breast cancer models. This suggests potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating potential use as an anxiolytic agent.

Study 1: Anticancer Efficacy

In a recent investigation published in Nature Reviews Cancer, researchers evaluated the anticancer activity of this compound in vitro and in vivo. The study found that the compound significantly inhibited tumor growth in xenograft models, supporting its potential as a lead compound for further development.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of the compound, assessing its effects on neurotransmitter levels in rodent models. The results indicated that treatment with this compound led to increased serotonin and norepinephrine levels, suggesting its role as a monoamine reuptake inhibitor.

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRUCPZAISLOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.